S2/IAPinh
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Overview
Description
S2/IAPinh is a novel drug candidate designed to improve survival in models of pancreatic and ovarian cancer. This compound is a conjugate created by linking a clinically underperforming second mitochondria-derived activator of caspases mimetic (LCL161) with an inhibitor of apoptosis proteins (IAPinh) and the sigma-2 ligand SW43 . The compound has shown significant potential in enhancing cancer selectivity and improving internalization into cancer cells .
Preparation Methods
S2/IAPinh is synthesized by chemically linking the sigma-2 ligand SW43 with IAPinh (LCL161) . The synthetic route involves deprotecting the commercially available compound 1 and coupling it with substituted SW43 . The reaction conditions and industrial production methods are not extensively detailed in the available literature, but the synthesis process has been optimized for improved pharmacological activity .
Chemical Reactions Analysis
S2/IAPinh undergoes various chemical reactions, primarily focusing on inducing apoptosis in cancer cells. The compound’s mechanism involves the degradation of cellular inhibitor of apoptosis proteins-1 (cIAP-1) and the activation of caspases 3 and 8 . Common reagents and conditions used in these reactions include cell viability assays and preclinical models of pancreatic and ovarian cancer . The major products formed from these reactions are apoptotic cancer cells, leading to reduced tumor growth rates and increased survival rates .
Scientific Research Applications
S2/IAPinh has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, the compound is used to study the synthesis and optimization of drug conjugates . In biology, it is utilized to investigate the mechanisms of apoptosis and cancer cell selectivity . In medicine, this compound has shown promising results in preclinical models of pancreatic and ovarian cancer, demonstrating improved pharmacological activity and reduced tumor growth rates .
Mechanism of Action
The mechanism of action of S2/IAPinh involves the degradation of cellular inhibitor of apoptosis proteins-1 (cIAP-1) and the activation of caspases 3 and 8 . This process leads to the induction of apoptosis in cancer cells, resulting in reduced tumor growth rates and increased survival rates . The molecular targets and pathways involved include the sigma-2 receptor TMEM973, which is overexpressed in various human malignancies, including pancreatic, ovarian, lung, and breast cancers .
Comparison with Similar Compounds
S2/IAPinh is unique compared to other similar compounds due to its combination of a sigma-2 ligand (SW43) and an inhibitor of apoptosis proteins (IAPinh) . Similar compounds include other sigma-2 ligands and second mitochondria-derived activator of caspases mimetics, such as SW43 and LCL161 . this compound demonstrates markedly improved pharmacological activity and cancer cell selectivity compared to its individual components and their equimolar mixtures .
Properties
Molecular Formula |
C52H75Cl2FN6O6S |
---|---|
Molecular Weight |
1002.2 g/mol |
IUPAC Name |
[9-[10-[[1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2-methoxy-5-methylphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C52H73FN6O6S.2ClH/c1-35-22-27-46(64-3)43(31-35)56-52(63)65-42-32-40-19-15-20-41(33-42)58(40)29-14-9-7-5-4-6-8-13-28-54-36(2)49(61)57-47(37-17-11-10-12-18-37)51(62)59-30-16-21-45(59)50-55-44(34-66-50)48(60)38-23-25-39(53)26-24-38;;/h22-27,31,34,36-37,40-42,45,47,54H,4-21,28-30,32-33H2,1-3H3,(H,56,63)(H,57,61);2*1H/t36?,40?,41?,42?,45-,47-;;/m0../s1 |
InChI Key |
KNGPXZVVQVHNAL-DJVBKODRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)OC2CC3CCCC(C2)N3CCCCCCCCCCNC(C)C(=O)N[C@@H](C4CCCCC4)C(=O)N5CCC[C@H]5C6=NC(=CS6)C(=O)C7=CC=C(C=C7)F.Cl.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)OC2CC3CCCC(C2)N3CCCCCCCCCCNC(C)C(=O)NC(C4CCCCC4)C(=O)N5CCCC5C6=NC(=CS6)C(=O)C7=CC=C(C=C7)F.Cl.Cl |
Origin of Product |
United States |
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